4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate

Catalog No.
S2748024
CAS No.
1072067-44-7
M.F
C40H36F10IrN4P
M. Wt
985.931
Availability
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4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;...

CAS Number

1072067-44-7

Product Name

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate

Molecular Formula

C40H36F10IrN4P

Molecular Weight

985.931

InChI

InChI=1S/C18H24N2.2C11H6F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-4,6-7H;;/q;3*-1;+3

InChI Key

IGWYKMGFOUAEHP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Solubility

not available

Potential Applications in Photocatalysis

Research suggests that Iridium (III) complexes with similar structures exhibit promising properties for applications in photocatalysis, a field concerned with using light to drive chemical reactions. These complexes can absorb light and transfer the absorbed energy to other molecules, facilitating various chemical transformations.

Studies on related Iridium (III) complexes have shown their potential for applications in:

  • Hydrogen evolution: Splitting water molecules into hydrogen gas (H₂) using light as an energy source .
  • Organic transformations: Catalyzing various organic reactions using light, potentially leading to more sustainable and efficient chemical processes .

Molecular Structure Analysis

The compound consists of several key components:

  • Central Metal Ion: Iridium(3+) (Ir(III))
  • Ligands:
    • Two bidentate (two donor atoms) ligands: 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine (likely abbreviated as bpy-tBu2)
    • Two monodentate (one donor atom) ligands: 2-(2,4-difluorophenyl)pyridine (possible abbreviation dpy-F2)
  • Counterion: Hexafluorophosphate (PF6-)

The bpy-tBu2 ligands chelate (bind through two donor atoms) the Ir(III) ion, forming a stable octahedral coordination sphere. The bulky tert-butyl groups (tBu) likely improve the solubility and steric properties of the complex. The dpy-F2 ligands further influence the photophysical properties of the complex through the electron-withdrawing fluorine atoms.


Chemical Reactions Analysis

There is no published information readily available for the specific synthesis of this compound. Iridium(III) complexes with similar structures are typically synthesized using a multi-step process involving the reaction of iridium precursors with the respective ligands [].


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties like melting point, boiling point, and solubility for this compound is not available in scientific literature. Iridium complexes are generally expected to be air-stable solids with moderate solubility in organic solvents.

The mechanism of action for this specific compound is unclear due to the lack of research on its specific properties. However, iridium(III) complexes with similar structures often exhibit phosphorescence. In phosphorescence, the complex absorbs light, undergoes a transition to an excited state, and then slowly releases energy as light with a longer wavelength (lower energy) compared to the absorbed light. This property makes them attractive for applications in LEDs and OLEDs [].

Dates

Modify: 2023-11-23

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